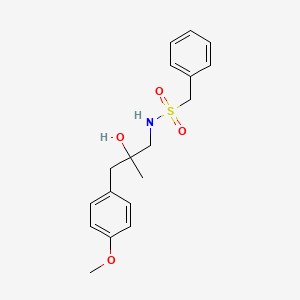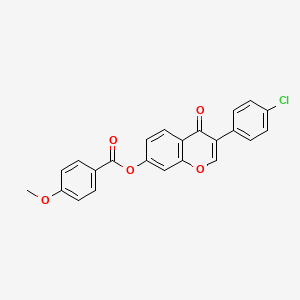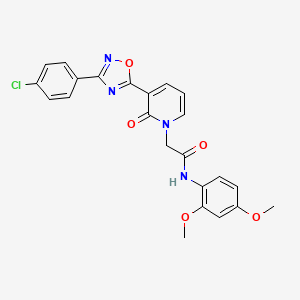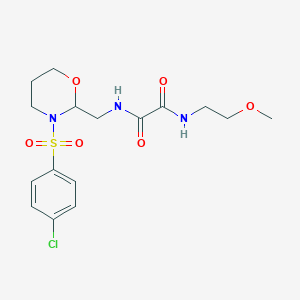
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which are known for their various biological activities . The presence of a 4-methoxyphenyl group (anisole) and a phenyl group attached to the sulfonamide could potentially influence its properties and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenylmethanesulfonyl chloride with a compound containing the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography . The presence of the methoxyphenyl and phenyl groups would likely result in distinct signals in the NMR spectrum .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding amine and sulfonyl acid .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the sulfonamide group could confer some degree of water solubility, while the phenyl and methoxyphenyl groups could increase the compound’s lipophilicity .科学的研究の応用
Asymmetric Cyclopropanations
One application involves the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, offering a method for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner. This process demonstrates the significant role of electron-withdrawing and electron-donating groups in achieving high levels of enantioselectivity, showcasing the compound's potential in asymmetric synthesis (Davies et al., 1996).
Rosuvastatin Synthesis
Another study highlights a concise and highly efficient approach to synthesizing key pyrimidine precursors for rosuvastatin, leveraging the compound for selective bromination and transformation processes. This methodology offers advantages over existing methods by avoiding metal catalysis and cryogenic conditions, underscoring its utility in pharmaceutical synthesis (Šterk et al., 2012).
Buffer Interactions
Research on buffer interactions, specifically the solubilities and transfer free energies of various TRIS-based buffers from water to aqueous ethanol solutions, involves detailed examination of molecular structures related to N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-phenylmethanesulfonamide. These studies are crucial for understanding pH control in physiological conditions, offering insights into the compound's role in biochemical research (Taha & Lee, 2010).
Vinyl Sulfone and Sulfonamide Synthesis
The synthesis of vinyl sulfones and vinyl sulfonamides, which exhibit a range of biological activities and are frequently used in synthetic organic chemistry, demonstrates the compound's versatility. The described protocol for obtaining low molecular weight representatives like 1-(methylsulfonyl)-1-propene showcases its potential in organic synthesis and pharmaceutical applications (2020).
Proton Exchange Membranes
Lastly, the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications highlights a novel application in materials science. This research shows how the incorporation of sulfonated side chains into polymers can improve their properties as polyelectrolyte membrane materials, demonstrating the compound's utility in energy technologies (Kim et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18(20,12-15-8-10-17(23-2)11-9-15)14-19-24(21,22)13-16-6-4-3-5-7-16/h3-11,19-20H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZJCJLTDNWDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)
![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)

![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2873984.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2873986.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2873989.png)

